molecular formula C22H19ClN4O2S B4187927 N-benzyl-2-(4-chlorophenyl)sulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine

N-benzyl-2-(4-chlorophenyl)sulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine

Cat. No.: B4187927
M. Wt: 438.9 g/mol
InChI Key: IIJJPDVRUKEHJU-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chlorophenyl)sulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-chlorophenyl)sulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the triazole intermediate is treated with a sulfonyl chloride in the presence of a base such as pyridine.

    Benzylation and Chlorophenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chlorophenyl)sulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, 4-chlorophenyl chloride, bases like pyridine or triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-(4-chlorophenyl)sulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chlorophenyl)sulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and sulfonyl group are key functional groups that enable the compound to bind to specific sites on proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-chloro-N-(1-cyclopropyl-vinyl)-benzamide
  • N-benzyl-4-chloro-N-(1-cyclopropyl-vinyl)-benzamide

Uniqueness

N-benzyl-2-(4-chlorophenyl)sulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine is unique due to the presence of the triazole ring and the combination of benzyl, chlorophenyl, sulfonyl, and methylphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-benzyl-2-(4-chlorophenyl)sulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-16-7-9-18(10-8-16)21-25-22(24-15-17-5-3-2-4-6-17)27(26-21)30(28,29)20-13-11-19(23)12-14-20/h2-14H,15H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJJPDVRUKEHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-(4-chlorophenyl)sulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine
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N-benzyl-2-(4-chlorophenyl)sulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine
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N-benzyl-2-(4-chlorophenyl)sulfonyl-5-(4-methylphenyl)-1,2,4-triazol-3-amine

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